B1579389 2-Hydroxy-D-tryptophan

2-Hydroxy-D-tryptophan

Cat. No.: B1579389
M. Wt: 284.74
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-D-tryptophan (2-OH-D-Trp) is a non-proteinogenic amino acid and a derivative of tryptophan, characterized by a hydroxyl group (-OH) substitution at the C2 position of the indole ring.

Properties

Molecular Weight

284.74

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 2-OH-D-Trp vs. 5-Hydroxy-DL-Tryptophan (5-HTP)

  • Structural Differences :
    • 2-OH-D-Trp : Hydroxylation at C2 disrupts the indole ring’s electron density, reducing its capacity to serve as a substrate for tryptophan hydroxylase (TPH), the enzyme responsible for serotonin biosynthesis.
    • 5-HTP : The hydroxyl group at C5 preserves the indole’s reactivity, making it a direct precursor to serotonin.
  • Pharmacological Impact: 5-HTP is widely used to treat depression and insomnia due to its serotonin-boosting effects, whereas 2-OH-D-Trp lacks documented neuroactive properties .

Enantiomeric Comparison: D- vs. L-Tryptophan Derivatives

  • Metabolic Pathways: L-Tryptophan is incorporated into proteins and metabolized via the kynurenine or serotonin pathways.
  • Synthetic Challenges :
    • The synthesis of D-tryptophan derivatives often requires chiral catalysts or enzymatic resolution, as seen in the regioselective hydrosilylation methods for D-homotryptophan (Scheme 75, ).

Comparison with 3-Substituted Tryptophan Derivatives

  • Synthetic Accessibility :
    • 3-Substituted tryptophans (e.g., 3-methyltryptophan) are more readily synthesized via Madelung or Fischer indole syntheses compared to 2-substituted analogs, which demand specialized strategies like Alami’s regioselective hydrosilylation (Scheme 77, ).
  • Biological Relevance: 3-Substituted derivatives often exhibit enhanced enzyme inhibition (e.g., inhibition of IDO1 in cancer immunotherapy), whereas 2-OH-D-Trp’s bioactivity remains underexplored .

Data Tables: Key Properties and Research Findings

Compound Hydroxyl Position Enantiomer Key Metabolic Role Synthetic Method
2-Hydroxy-D-Tryptophan C2 D Limited/no known role Alami hydrosilylation (Scheme 77, )
5-Hydroxy-DL-Tryptophan C5 DL Serotonin precursor Natural extraction or microbial synthesis
L-Tryptophan N/A L Protein synthesis, serotonin Fermentation or Fischer synthesis
3-Methyl-DL-Tryptophan C3 DL Enzyme inhibition (e.g., IDO1) Madelung synthesis

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